![molecular formula C27H28N6O3S B2471192 2-((9-(4-ブトキシフェニル)ピラゾロ[1,5-a][1,2,4]トリアゾロ[3,4-c]ピラジン-3-イル)チオ)-N-(2-メトキシ-5-メチルフェニル)アセトアミド CAS No. 1223952-33-7](/img/new.no-structure.jpg)

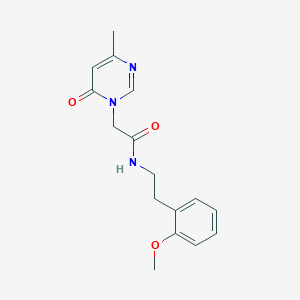

2-((9-(4-ブトキシフェニル)ピラゾロ[1,5-a][1,2,4]トリアゾロ[3,4-c]ピラジン-3-イル)チオ)-N-(2-メトキシ-5-メチルフェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H28N6O3S and its molecular weight is 516.62. The purity is usually 95%.

BenchChem offers high-quality 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

この化合物は、A549、MCF-7、HeLaなどのいくつかの癌細胞株に対して強力な抗腫瘍活性を示します。特に、化合物22iは、IC50値が0.83 ± 0.07 μM(A549)、0.15 ± 0.08 μM(MCF-7)、および2.85 ± 0.74 μM(HeLa)で、顕著な阻害を示しました。 さらに、この化合物はナノモルレベル(IC50 = 48 nM)でc-Metキナーゼを効果的に標的とします .

アデノシン受容体モジュレーション

ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格は、本化合物を含むものであり、アデノシン受容体のファーマコフォアとして役立ちます。 研究者らは、この骨格を反応性リンカーで官能化して、マルチターゲットリガンド、受容体プローブ、薬物送達システム、および診断ツールを開発してきました .

PCAFブロモドメイン阻害

この化合物は直接関係していませんが、PCAFブロモドメインを標的とすることは、癌治療のための潜在的な治療戦略として台頭しています。 関連するトリアゾロフタラジン阻害剤のバイオイソスター的修飾が検討されています .

作用機序

Target of Action

The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a potential target for cancer therapeutics .

Mode of Action

The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met, leading to a decrease in cellular proliferation and survival, particularly in cancer cells where c-Met is often overexpressed .

Biochemical Pathways

The inhibition of c-Met kinase affects several downstream signaling pathways. These include the PI3K/AKT and the RAS/ERK pathways, which are involved in cell survival, proliferation, and migration . By inhibiting c-Met, the compound can disrupt these pathways, leading to reduced cancer cell survival and proliferation .

Pharmacokinetics

The compound’s efficacy against cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is a significant reduction in the survival and proliferation of cancer cells . This is achieved through the inhibition of c-Met kinase and the subsequent disruption of downstream signaling pathways .

特性

CAS番号 |

1223952-33-7 |

|---|---|

分子式 |

C27H28N6O3S |

分子量 |

516.62 |

IUPAC名 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O3S/c1-4-5-14-36-20-9-7-19(8-10-20)21-16-23-26-29-30-27(32(26)12-13-33(23)31-21)37-17-25(34)28-22-15-18(2)6-11-24(22)35-3/h6-13,15-16H,4-5,14,17H2,1-3H3,(H,28,34) |

InChIキー |

OVQRGCZMFIDWGY-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC(=C5)C)OC)C3=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2471109.png)

![N-(4-methoxyphenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2471112.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)

![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)

![[(Z)-[Amino-(3-chloropyrazin-2-yl)methylidene]amino] 4-chlorobenzoate](/img/structure/B2471129.png)